![molecular formula C12H22BrNO2 B1311237 Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate CAS No. 169457-73-2](/img/structure/B1311237.png)
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is a chemical compound with the empirical formula C12H22BrNO2 . It has a molecular weight of 292.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 . The canonical SMILES representation is CC©©OC(=O)N1CCC(CC1)CCBr .Physical And Chemical Properties Analysis
The compound has a molecular weight of 292.21 g/mol . It has an XLogP3-AA value of 3 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 4 rotatable bonds . The exact mass of the compound is 291.08339 g/mol .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its structure is amenable to further chemical modifications, making it a valuable starting material for synthesizing a variety of complex molecules. For instance, it can undergo nucleophilic substitution reactions where the bromoethyl group can be replaced with other nucleophiles, leading to the synthesis of diverse piperidine derivatives .
Pharmaceutical Research
In pharmaceutical research, N-Boc-4-(2-Bromo-ethyl)-piperidine is used to develop new medicinal compounds. Its piperidine core is a common motif in many drugs, and the bromoethyl group can be utilized in coupling reactions to add pharmacologically active moieties .
Peptide Coupling Reactions
The tert-butyl (t-Boc) group is a common protecting group for amines in peptide synthesis. This compound, with its t-Boc protected amine, can be used in peptide coupling reactions to extend peptide chains without unwanted side reactions .
Material Science
In material science, this compound’s reactive sites can be used to create novel polymers or modify the surface properties of materials. For example, it can be grafted onto polymer backbones to introduce piperidine functionalities, which can alter the physical properties of the material .
Catalyst Development
Researchers use Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate in the development of catalysts. The compound can be incorporated into catalyst structures to influence the steric and electronic environment around the active site, potentially leading to more efficient catalysis .
Agrochemical Research
In agrochemical research, the compound’s structural elements can be incorporated into new compounds with potential applications as pesticides or herbicides. The bromoethyl group, in particular, can be used to create compounds that interact with biological targets in pests .
Nanotechnology
The compound is also explored in nanotechnology for modifying the surface of nanoparticles. By attaching it to the surface, researchers can impart specific chemical functionalities that can be used for targeted drug delivery or diagnostic applications .
Analytical Chemistry
Lastly, in analytical chemistry, N-Boc-4-(2-Bromo-ethyl)-piperidine can be used as a standard or reagent in various chemical analyses. Its well-defined structure and reactivity make it suitable for use in method development and calibration of analytical instruments .
Safety and Hazards
The compound is associated with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Relevant Papers The search results did not provide any specific peer-reviewed papers related to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate .
properties
IUPAC Name |
tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBWAEYOPRGKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441545 | |
Record name | tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
CAS RN |
169457-73-2 | |
Record name | tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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